N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide
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Overview
Description
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a sulfonyl group, and a fluorobenzamide moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The methyl ester is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with thiocarbonyl diimidazole to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is reacted with 4-fluorobenzamide in the presence of a base, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride intermediate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral, antibacterial, and antifungal activities.
Agricultural Science: The compound has shown promise as a plant protectant against viral infections.
Biological Studies: It is used as a tool compound to study the biological pathways involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the thiadiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the title compound.
N-(4-fluorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A structurally similar compound with different biological activities.
Uniqueness
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide is unique due to the presence of both a sulfonyl group and a fluorobenzamide moiety, which confer distinct chemical and biological properties. Its dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11ClFN3O3S2 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H11ClFN3O3S2/c17-12-5-1-10(2-6-12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |
InChI Key |
OCQCBXKLHNSFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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